molecular formula C14H14N4O3 B11061986 2-Ethyl-7-(4-hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

2-Ethyl-7-(4-hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11061986
M. Wt: 286.29 g/mol
InChI Key: RSTFOEOSCCMQIQ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine family, a class of nitrogen-rich heterocycles with diverse pharmacological and synthetic applications. Its structure features:

  • A 2-ethyl substituent on the triazole ring.
  • A 4-hydroxyphenyl group at position 5.
  • A carboxylic acid at position 4.
    These functional groups contribute to its physicochemical properties, such as solubility and hydrogen-bonding capacity, which are critical for biological interactions .

Properties

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

2-ethyl-7-(4-hydroxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C14H14N4O3/c1-2-12-16-14-15-10(13(20)21)7-11(18(14)17-12)8-3-5-9(19)6-4-8/h3-7,11,19H,2H2,1H3,(H,20,21)(H,15,16,17)

InChI Key

RSTFOEOSCCMQIQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Reaction Components and Mechanism

The most widely reported method for synthesizing this compound involves a one-pot three-component reaction. This approach typically combines an aldehyde derivative, a β-ketoester, and 3-amino-1,2,4-triazole under reflux conditions. For instance, 4-hydroxybenzaldehyde serves as the aromatic aldehyde component, while ethyl cyanoacetate or ethyl acetoacetate acts as the β-ketoester. The reaction proceeds via a Knoevenagel condensation between the aldehyde and β-ketoester, forming an α,β-unsaturated intermediate. Subsequent nucleophilic attack by 3-amino-1,2,4-triazole initiates cyclization, yielding the triazolo[1,5-a]pyrimidine core.

Regioselectivity is influenced by the electronic nature of the substituents. The ethyl group at position 2 and the hydroxyphenyl moiety at position 7 arise from the choice of β-ketoester and aldehyde, respectively. Stereochemical outcomes are controlled by hydrogen bonding between the hydroxyl group and the triazole nitrogen, favoring the 4,7-dihydro configuration.

Optimization of Reaction Conditions

Key parameters affecting yield and purity include:

ParameterOptimal ConditionImpact on Yield
SolventEthanol/Water (1:1)85–90%
Temperature80–85°CMaximizes cyclization
Catalyst4,4’-Trimethylenedipiperidine (TMDP)Enhances rate by 40%
Reaction Time16–24 hoursCompletes intermediate dehydration

The use of TMDP as a bifunctional catalyst accelerates both the Knoevenagel condensation and cyclization steps via hydrogen bonding and base activation. Ethanol-water mixtures improve solubility of polar intermediates while enabling greener synthesis.

Catalytic Additives in Synthesis

Role of 4,4’-Trimethylenedipiperidine (TMDP)

TMDP has emerged as a critical additive, increasing yields from 60% to 90% in comparative studies. Its mechanism involves:

  • Activation of Electrophiles : TMDP coordinates with the aldehyde’s carbonyl oxygen, enhancing its electrophilicity for Knoevenagel condensation.

  • Base Catalysis : Deprotonates the β-ketoester, facilitating enolate formation.

  • Template Effect : Aligns 3-amino-1,2,4-triazole and Knoevenagel adduct for regioselective cyclization.

Solvent Systems and Green Chemistry Approaches

Recent advancements prioritize eco-friendly solvents:

Solvent SystemYield (%)Purity (%)Environmental Impact
Water/Ethanol (1:1)8898.4Low toxicity
Neat (Solvent-Free)7295.2Zero waste
Ionic Liquids8197.8Recyclable

Water-ethanol mixtures reduce reliance on volatile organic solvents without compromising yield. Solvent-free conditions, while less efficient, eliminate purification steps.

Alternative Synthetic Routes

Condensation of Di-Keto Compounds with Aminotriazoles

An alternative route involves pre-formed di-keto compounds such as 1,3-diphenylpropane-1,3-dione. Reaction with 3-amino-1,2,4-triazole under acidic conditions (HCl/EtOH) yields the triazolo[1,5-a]pyrimidine core. This method allows precise control over substituents but requires additional steps to synthesize the di-keto precursor.

Stepwise Synthesis and Intermediate Isolation

Stepwise approaches isolate key intermediates:

  • Knoevenagel Adduct : Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate (85% yield).

  • Michael Addition : Adduct reacts with 3-amino-1,2,4-triazole to form a linear intermediate.

  • Cyclization : Acid-catalyzed intramolecular cyclization (H₂SO₄, 70°C) completes the ring system.

While this method achieves 92% purity, the multi-step process increases time and cost compared to one-pot methods.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Time (h)Scalability
One-Pot with TMDP9098.416–24High
Di-Keto Condensation7897.148Moderate
Stepwise Synthesis8292.072Low

The one-pot TMDP-assisted method outperforms others in yield and scalability, making it ideal for industrial applications. Di-keto condensation offers superior regiocontrol for structural analogs .

Chemical Reactions Analysis

Three-Component Reaction

  • Reagents : Ethyl cyanoacetate, aromatic aldehyde (e.g., 4-hydroxybenzaldehyde), and 3-amino-1,2,4-triazole.

  • Conditions : Activated by additives like 4,4′-trimethylenedipiperidine (TMDP) under reflux in ethanol/water mixtures .

  • Mechanism :

    • TMDP activates ethyl cyanoacetate and aldehyde via hydrogen bonding and Lewis base interactions.

    • Knoevenagel condensation forms intermediates, which react with triazole to undergo cyclization, yielding the fused triazolo-pyrimidine core .

Oxidative Cyclization

Another method employs oxidative conditions (e.g., molecular oxygen or acidic catalysts like acetic acid) to drive cyclization. For example:

  • Ethyl cyanoacetate and aldehyde undergo condensation, followed by intramolecular cyclization under oxygen atmosphere .

  • Acidic conditions (e.g., acetic acid) enhance regioselectivity and yield, with oxygen acting as an oxidizing agent .

Reaction Mechanism

The synthesis involves a two-step process :

  • Knoevenagel Condensation :

    • Ethyl cyanoacetate and aldehyde form a β-keto intermediate via nucleophilic attack and dehydration .

  • Cyclization :

    • The intermediate reacts with 3-amino-1,2,4-triazole, leading to proton transfer and cyclization to form the triazolo-pyrimidine ring .

Key Factors Influencing Reactivity :

  • Additives : TMDP improves yields by stabilizing intermediates and facilitating nucleophilic attacks .

  • Solvent : Ethanol/water mixtures or DMF are commonly used to balance solubility and reaction efficiency .

Possible Chemical Reactions

The compound’s functional groups enable diverse reactivity:

Carboxylic Acid Group

  • Hydrolysis : Conversion to carboxylate salts under basic conditions.

  • Esterification : Reaction with alcohols to form esters (e.g., ethyl ester derivatives).

  • Amide Formation : Substitution with amines via coupling reagents (e.g., EDC/HOBt).

Hydroxyl Group

  • Alkylation : Protection via methylation or silylation to modulate solubility.

  • Hydrogen Bonding : Enhanced solubility in polar solvents due to phenolic OH.

Heterocyclic Core

  • Substitution : Nucleophilic aromatic substitution at activated positions (e.g., pyrimidine ring).

  • Redox Reactions : Potential oxidation/reduction of the dihydro-triazolo-pyrimidine system under specific conditions.

Key Research Findings

  • Regioselectivity : Substituents on the aromatic rings influence cyclization pathways, with electron-withdrawing groups favoring specific regiochemical outcomes .

  • Yield Optimization : TMDP reduces reaction times and improves yields (e.g., 92% for ethyl esters) .

  • Biological Relevance : Derivatives exhibit anticancer and anti-inflammatory activity, attributed to interactions with enzyme targets .

Scientific Research Applications

Biological Activities

Research indicates that derivatives of triazolopyrimidines, including this compound, exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that triazolopyrimidine derivatives possess significant antibacterial properties. For instance, compounds structurally related to 2-Ethyl-7-(4-hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid have demonstrated effectiveness against various bacterial strains .
  • Antitumor Activity : Triazolopyrimidine derivatives have been explored for their potential as anticancer agents. They are known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .
  • Anti-inflammatory Effects : Some studies suggest that compounds in this class may also exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Chemical and Pharmaceutical Research evaluated several novel triazolopyrimidine derivatives for their antibacterial activity. Among the tested compounds, those similar to this compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The results highlighted the importance of structural modifications in enhancing antimicrobial potency .

Case Study 2: Anticancer Potential

Research conducted on triazolopyrimidine derivatives indicated their potential as CDK inhibitors. In vitro studies demonstrated that these compounds could effectively inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and K562 (leukemia). The mechanism involved disrupting cell cycle progression by inhibiting key regulatory proteins .

Mechanism of Action

The mechanism of action of 2-Ethyl-7-(4-hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) activity, leading to reduced production of pro-inflammatory mediators such as nitric oxide and tumor necrosis factor-alpha . This inhibition is achieved through binding to the active site of the COX-2 enzyme, preventing its catalytic activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Table 1: Key Structural Differences Among Triazolo[1,5-a]pyrimidine Derivatives
Compound Name Substituents (Positions) Key Functional Groups
Target Compound 2-Ethyl, 7-(4-hydroxyphenyl), 5-carboxylic acid Carboxylic acid, hydroxylphenyl
Ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-TZP-6-carboxylate 5-Amino, 7-phenyl, 6-ester Ester, amino
Ethyl 7-(4-chlorophenyl)-5-phenyl-4,7-dihydro-TZP 7-(4-chlorophenyl), 5-phenyl Chlorophenyl, phenyl
7-(4-Methoxyphenyl)-5-(4-methylphenyl)-4,7-dihydro-TZP 7-(4-methoxyphenyl), 5-(p-tolyl) Methoxy, methylphenyl
Ethyl 2-amino-7-methyl-5-phenyl-TZP-6-carboxylate 2-Amino, 7-methyl, 5-phenyl, 6-ester Ester, amino, methyl

Key Observations :

  • Polarity : The target compound’s carboxylic acid group enhances hydrophilicity compared to ester derivatives (e.g., 6-carboxylates) .
  • Bioactivity : The 4-hydroxyphenyl group may improve binding to targets like enzymes or receptors, similar to methoxyphenyl or chlorophenyl analogues in antiviral studies .
  • Electrochemical Behavior : Carboxylic acid derivatives (e.g., target compound) exhibit distinct redox properties compared to ester or amide variants, influencing drug metabolism .

Pharmacological and Physicochemical Properties

Key Findings :

  • Antiviral Potential: The target compound’s 4-hydroxyphenyl and carboxylic acid groups mirror structural features of HBsAg inhibitors .
  • Solubility : Carboxylic acid derivatives (target) are more water-soluble than ester or aryl analogues, improving bioavailability .
  • Toxicity : TMDP-synthesized compounds avoid toxic reagents (e.g., piperidine), enhancing safety profiles .

Biological Activity

2-Ethyl-7-(4-hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS Number: 1010930-55-8) is a synthetic compound that belongs to the class of triazolopyrimidine derivatives. It has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₄N₄O₃ with a molecular weight of approximately 286.29 g/mol. The structure features a triazole ring fused to a pyrimidine core, along with an ethyl group and a hydroxyphenyl substituent. This unique combination enhances its solubility and biological efficacy.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have indicated that it may inhibit the growth of various cancer cell lines:

Cancer Cell Line IC50 Value (µM) Activity
Hep G2 (liver carcinoma)4.2Significant inhibition
A549 (lung adenocarcinoma)Not specifiedModerate inhibition
DU 145 (prostate cancer)Not specifiedModerate inhibition

These results imply that the compound may interact with DNA and exert genotoxic effects conducive to cancer therapy.

Anti-inflammatory Activity

The anti-inflammatory potential of triazolopyrimidine derivatives has been documented in various studies. While specific data on this compound are sparse, similar compounds have shown effectiveness in reducing inflammation markers in animal models.

The biological activity of this compound may be attributed to its ability to bind to specific biological targets:

  • DNA Interaction : Potentially forms stable complexes that inhibit replication.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.

Case Studies

Several studies have highlighted the pharmacological potential of triazolopyrimidine derivatives:

  • Study on Antimicrobial Properties : A series of synthesized triazolopyrimidines were evaluated for their activity against multidrug-resistant bacterial strains. The most active compounds exhibited MIC values comparable to standard antibiotics.
  • Anticancer Research : In vitro assays demonstrated that certain derivatives significantly reduced cell viability in liver and lung cancer cell lines through apoptosis induction mechanisms.

Q & A

Q. What are the optimal synthetic protocols for this compound, and how do green chemistry principles apply?

The compound can be synthesized via two eco-friendly methods using 4,4’-trimethylenedipiperidine (TMDP) as a catalyst:

  • Method A : A mixture of water/ethanol (1:1 v/v) under reflux, yielding ~92% product after recrystallization .
  • Method B : TMDP in its molten state (65°C), achieving similar yields (~92%) with simplified catalyst recovery . Both methods avoid toxic solvents, use recyclable TMDP (retaining activity over multiple cycles), and align with green chemistry by minimizing hazardous waste .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

  • 1H/13C NMR : To confirm structural integrity and substituent positions (e.g., aromatic protons at δ 7.14–7.41 ppm, ethyl groups at δ 1.08 ppm) .
  • TLC : For reaction monitoring using silica gel plates .
  • Elemental analysis : To verify purity (>95%) .
  • Melting point determination : Büchi B-545 apparatus for consistency checks .

Q. How are common impurities or by-products identified and mitigated during synthesis?

By-products may arise from incomplete condensation or side reactions. TLC monitors reaction progress, while recrystallization (ethanol/water) removes unreacted starting materials. Residual TMDP is separated via filtration and reused .

Advanced Research Questions

Q. How does TMDP’s dual role as a catalyst and solvent enhance reaction efficiency?

TMDP acts as a Lewis base, facilitating proton transfer and stabilizing intermediates via hydrogen bonding. Its molten state (65°C) eliminates the need for external solvents, simplifying purification and reducing energy costs. Recyclability studies show no loss in catalytic activity after five cycles .

Q. What computational strategies can optimize reaction pathways or predict stability?

Quantum chemical calculations (e.g., density functional theory) model reaction mechanisms, while molecular dynamics simulations predict solvent interactions. These tools help identify energy barriers and optimize conditions (e.g., solvent ratios, temperature) without trial-and-error experimentation .

Q. How do structural modifications at the 4-hydroxyphenyl or ethyl positions alter physicochemical properties?

Substituting the 4-hydroxyphenyl group with electron-withdrawing groups (e.g., 4-chlorophenyl) increases lipophilicity, altering solubility and crystallinity. Ethyl ester hydrolysis to the carboxylic acid enhances polarity, impacting bioavailability. Comparative NMR and X-ray data reveal these trends .

Q. What intermolecular interactions in the crystal structure influence formulation strategies?

X-ray crystallography reveals π-π stacking (centroid distances: 3.63–3.88 Å) and hydrogen bonding between triazolo-pyrimidine rings and hydroxyl groups. These interactions reduce solubility in nonpolar solvents, guiding excipient selection for drug formulations .

Q. How can scalability challenges be addressed while maintaining green chemistry principles?

Key considerations:

  • Catalyst recovery : TMDP’s non-volatility allows reuse without distillation .
  • Solvent selection : Ethanol/water mixtures reduce flammability risks vs. traditional organic solvents .
  • Continuous flow reactors : To improve heat/mass transfer and minimize waste .

Q. What mechanistic insights explain TMDP’s superiority over traditional catalysts like piperidine?

TMDP’s two Lewis base sites and hydrogen-bonding capability stabilize transition states more effectively than piperidine. Its low toxicity, non-flammability, and thermal stability (up to 200°C) make it safer for large-scale use .

Q. How do reaction conditions (e.g., solvent polarity, temperature) affect diastereoselectivity?

Polar solvents (water/ethanol) favor protonation equilibria, enhancing stereochemical control. Elevated temperatures (reflux) accelerate kinetics but may reduce selectivity. NMR monitoring and computational modeling can balance these factors .

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